(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” can be achieved through a multi-step organic synthesis process. The key steps typically involve:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Substitution Reactions: Introduction of the butan-2-yloxy and chlorobenzylidene groups can be carried out through nucleophilic substitution reactions.
Final Assembly: The final step involves the condensation of the substituted pyrimidine with the dimethylphenyl group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzylidene group, potentially converting it to a chlorobenzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In materials science, such compounds can be explored for their electronic properties, potentially contributing to the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of pyrimidine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-(methoxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[4-(ethoxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The unique structural features of “(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” include the butan-2-yloxy group and the specific substitution pattern on the aromatic rings, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-5-15(4)30-20-9-7-16(12-19(20)24)11-18-21(27)25-23(29)26(22(18)28)17-8-6-13(2)14(3)10-17/h6-12,15H,5H2,1-4H3,(H,25,27,29)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJXYPDPVXJRRY-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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